2-Acetylbenzo[d]oxazole-4-carboxamide
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Overview
Description
2-Acetylbenzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with acetyl and carboxamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with acetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like methanol or dimethylformamide (DMF). The process can be summarized as follows:
Cyclization: 2-Aminophenol reacts with acetic anhydride in the presence of a base to form 2-acetylbenzoxazole.
Carboxamide Introduction: The acetylated product is then treated with a suitable amine to introduce the carboxamide group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-Acetylbenzo[d]oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities with slight variations in potency.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows enhanced antibacterial properties.
Uniqueness
2-Acetylbenzo[d]oxazole-4-carboxamide stands out due to its unique combination of acetyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)10-12-8-6(9(11)14)3-2-4-7(8)15-10/h2-4H,1H3,(H2,11,14) |
InChI Key |
GQXDSQLMDAVWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C(=O)N |
Origin of Product |
United States |
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